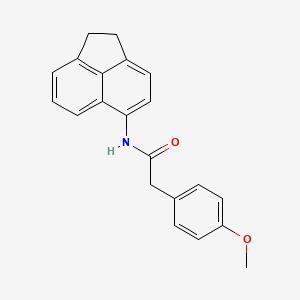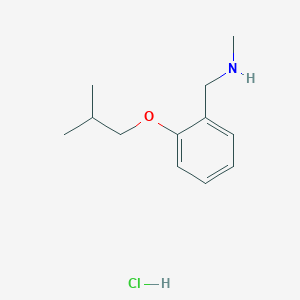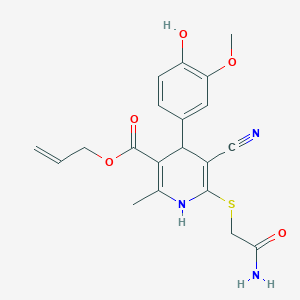![molecular formula C20H18N4O2S2 B2490980 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole CAS No. 863001-65-4](/img/structure/B2490980.png)
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves regio-selective processes, employing reactions between substituted aldoximes and benzoisothiazole in the presence of chloramine-T or similar reagents to yield compounds with potential biological activities (Byrappa et al., 2017). Innovative synthetic protocols also include one-pot, three-component reactions under aqueous conditions, facilitating the efficient production of benzothiazole derivatives without the need for catalysts or ligands (Dileep & Murty, 2017).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including the target compound, is characterized by their benzothiazole backbone, often substituted with various functional groups to modify their chemical and physical properties. X-ray diffraction analysis and other spectroscopic methods are commonly used to confirm these structures (Said et al., 2020).
Chemical Reactions and Properties
Benzothiazole derivatives undergo a range of chemical reactions, influenced by their functional groups. They exhibit potent cytotoxic and antiproliferative activities, indicating their reactivity and potential as bioactive compounds (Al-Soud et al., 2010).
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Design and Synthesis : This compound has been a part of studies exploring the design and synthesis of benzothiazole, pyrimidine, and piperazine derivatives. These studies typically aim at developing compounds with significant pharmacological properties, particularly anticancer and anti-inflammatory activities (Ghule, Deshmukh, & Chaudhari, 2013).
Anticancer Properties : Research has demonstrated that derivatives of this compound exhibit potent anticancer activities. For instance, certain derivatives showed significant effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines (Al-Soud et al., 2010).
Antimicrobial Activities : Several studies have synthesized derivatives of this compound and evaluated them for antimicrobial properties. These derivatives have shown variable and considerable antibacterial activity (Patel, Agravat, & Shaikh, 2011).
Anti-acetylcholinesterase Activity : Some derivatives of this compound have been investigated for their potential anticholinesterase properties. These studies have identified certain derivatives as effective anticholinesterase agents, suggesting their potential use in treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Anti-Breast Cancer Activity : Certain derivatives have been synthesized and evaluated for their efficacy against breast cancer cell lines, showing promising inhibitory activity. This highlights the potential of these compounds in developing new cancer therapies (Abdelgawad et al., 2013).
Corrosion Inhibition : Beyond pharmacological applications, some benzothiazole derivatives have been studied for their potential as corrosion inhibitors, demonstrating their versatility in various fields (Hu et al., 2016).
properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-2-4-17-13(3-1)21-19(27-17)23-5-7-24(8-6-23)20-22-14-11-15-16(12-18(14)28-20)26-10-9-25-15/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPSPPFFSFGWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=CC6=C(C=C5S4)OCCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)
![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)



![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride](/img/structure/B2490913.png)

![dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2490915.png)
![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)
![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)